molecular formula C39H60O14 B1159564 Marsdenoside F CAS No. 858360-61-9

Marsdenoside F

Cat. No. B1159564
CAS RN: 858360-61-9
M. Wt: 752.9 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The IUPAC name of Marsdenoside F is [(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate . The structure of Marsdenoside F is complex, with multiple rings and functional groups .


Physical And Chemical Properties Analysis

Marsdenoside F is a powder . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Scientific Research Applications

Antitumor Activity

Marsdenoside F, derived from Marsdenia tenacissima, has been shown to have significant antitumor effects . It has been used in the adjuvant treatment of cancer . The anticancer effect of Marsdenia tenacissima was significantly enhanced after fermentation, mainly through inhibiting the growth and apoptosis of cancer cells .

Lung Cancer Treatment

Marsdenoside F has been specifically studied for its effects on lung cancer . Lung cancer is one of the malignant tumors with the fastest incidence rate and mortality growth and the greatest threat to human health and life . Marsdenoside F has shown potential in treating this disease .

Bioavailability Enhancement

Marsdenoside F has been used in studies aiming to enhance the bioavailability of certain compounds . Marsdenia tenacissima has low bioavailability in the human body and most of its main active substances are aglycones . Marsdenoside F has been used in studies to address this issue .

Fermentation Studies

Marsdenoside F has been used in fermentation studies . This study aims to produce biotransformation products rich in pungent saponins by using Marsdenia tenacissima as a fermentation medium of Ganoderma lucidum .

Pharmacodynamics

Marsdenoside F has been used in pharmacodynamics studies . Pharmacodynamics revealed that the anticancer effect of Marsdenia tenacissima was significantly enhanced after fermentation .

Traditional Chinese Medicine

Marsdenoside F, derived from Marsdenia tenacissima, is often used in Traditional Chinese Medicine . It has been used for the adjuvant treatment of cancer .

Safety and Hazards

While specific safety data for Marsdenoside F is not available, general safety measures for handling chemical substances should be followed. These include avoiding contact with eyes, skin, and clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60O14/c1-18(40)25-12-15-39-37(25,7)34(50-22(5)42)32(49-21(4)41)33-36(6)13-11-24(16-23(36)10-14-38(33,39)53-39)51-27-17-26(45-8)30(20(3)47-27)52-35-29(44)31(46-9)28(43)19(2)48-35/h19-20,23-35,43-44H,10-17H2,1-9H3/t19-,20-,23+,24+,25+,26-,27+,28-,29-,30-,31-,32+,33-,34-,35+,36+,37+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRABBHSPXPECV-IYNXUUSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Marsdenoside F

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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